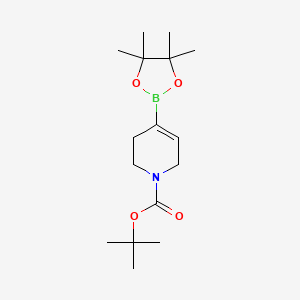

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

货号 B1307718

分子量: 309.2 g/mol

InChI 键: VVDCRJGWILREQH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07829570B2

Procedure details

A mixture of tert-butyl 4{[(trifluoromethyl)sulfonyl]oxy}-1,2,3,6-tetrahydro-1-pyridinecarboxylate (1.8 g, 2.42 mmol), pinacol diboron (1.4 g, 5.44 mmol), potassium acetate (1.6 g, 16.32 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.27 g, 0.33 mmol) in N,N-dimethylformamide (30 mL) was heated in an 85° C. oil bath for 17 hours. The solvent was evaporated under reduced pressure then the residue was triturated with dichloromethane (30 mL). The mixture was filtered through a bed of diatomaceous earth then the solvents were evaporated under reduced pressure and the residue purified by flash chromatography on silica gel with heptane/ethyl acetate (8:2) as an eluent. The appropriate fractions were concentrated under reduced pressure to provide the title compound as a crystalline solid (0.87 g, 52%); TLC RF 0.44, heptane/ethyl acetate (8:2), visualized by PMA/heat, Silica Gel 60 F254 plates; 1H NMR (CDCl3, 400 MHz) δ 6.46 (m, 1H), 3.94 (m, 2H), 3.43 (m, 2H), 2.21 (m, 2H), 1.45 (s, 9H), 1.26 (s, 12H)

Quantity

1.8 g

Type

reactant

Reaction Step One

Name

pinacol diboron

Quantity

1.4 g

Type

reactant

Reaction Step One

Name

potassium acetate

Quantity

1.6 g

Type

reactant

Reaction Step One

Name

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)S(O[C:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=1)(=O)=O.[B:22].[B].[OH:24][C:25]([C:28]([OH:31])([CH3:30])[CH3:29])([CH3:27])[CH3:26].C([O-])(=O)C.[K+].ClCCl>CN(C)C=O>[CH3:26][C:25]1([CH3:27])[C:28]([CH3:30])([CH3:29])[O:31][B:22]([C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=2)[O:24]1 |f:1.2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)OC=1CCN(CC1)C(=O)OC(C)(C)C)(F)F

|

|

Name

|

pinacol diboron

|

|

Quantity

|

1.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[B].[B].OC(C)(C)C(C)(C)O

|

|

Name

|

potassium acetate

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0.27 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was triturated with dichloromethane (30 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a bed of diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by flash chromatography on silica gel with heptane/ethyl acetate (8:2) as an eluent

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The appropriate fractions were concentrated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OB(OC1(C)C)C=1CCN(CC1)C(=O)OC(C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.87 g | |

| YIELD: PERCENTYIELD | 52% | |

| YIELD: CALCULATEDPERCENTYIELD | 116.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |